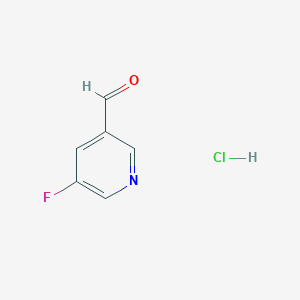
5-Fluoropyridine-3-carbaldehyde hydrochloride
Vue d'ensemble
Description
5-Fluoropyridine-3-carbaldehyde hydrochloride is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO·HCl. This compound is characterized by the presence of a fluorine atom at the fifth position of the pyridine ring and a formyl group (CHO) at the third position. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3-carbaldehyde hydrochloride typically involves the formylation of 5-fluoropyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as formylating agents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Another method involves the Duff reaction, which employs hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) as reagents. This reaction also proceeds under mild conditions and provides a high yield of the aldehyde.
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoropyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles, such as amines or thiols, under basic conditions.
Condensation reactions: The aldehyde group can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation reactions: Reagents like aniline or phenylhydrazine in the presence of acid catalysts, such as hydrochloric acid (HCl), are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media are used.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Condensation reactions: Imines, hydrazones, and other nitrogen-containing heterocycles.
Oxidation: 5-Fluoropyridine-3-carboxylic acid.
Applications De Recherche Scientifique
5-Fluoropyridine-3-carbaldehyde hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and thiazoles, which possess diverse biological activities.
Medicinal chemistry: The presence of the fluorine atom introduces unique electronic and steric properties, making it a valuable scaffold for designing novel drugs targeting diseases like cancer, neurodegenerative disorders, and infectious diseases.
Material science: It is used in the development of advanced materials, such as fluorinated polymers and liquid crystals, due to its ability to impart desirable properties like thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 5-Fluoropyridine-3-carbaldehyde hydrochloride is primarily related to its ability to participate in various chemical reactions. The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. The formyl group (CHO) introduces a polar carbonyl group (C=O), which can undergo nucleophilic addition reactions, forming various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-Bromopyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
5-Iodopyridine-3-carbaldehyde: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
5-Fluoropyridine-3-carbaldehyde hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size make it an excellent substituent for modulating the reactivity and stability of the compound. This uniqueness makes it a valuable reagent in various chemical syntheses and research applications.
Propriétés
IUPAC Name |
5-fluoropyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQCYMNCJSNUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


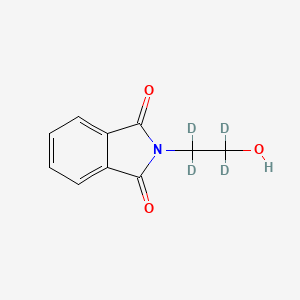
![10-(4-chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol](/img/structure/B1471050.png)

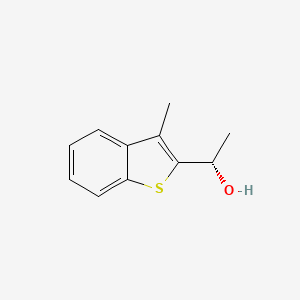
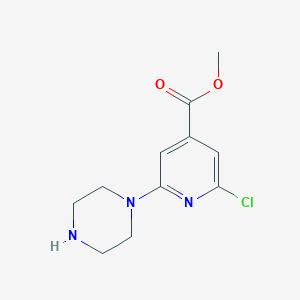
![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
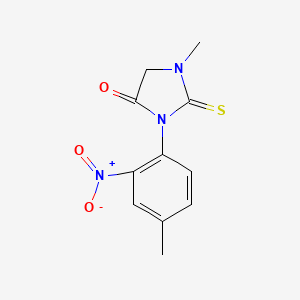
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)

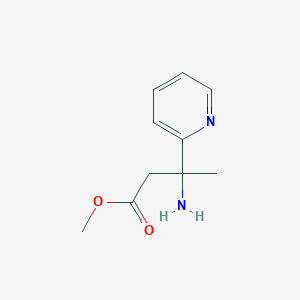
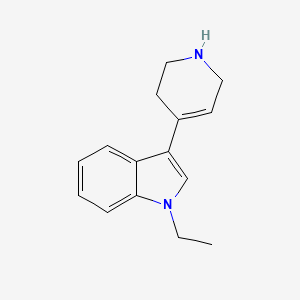
![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1471068.png)
![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)
